6,8-difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS No.: 901044-07-3
Cat. No.: VC5928569
Molecular Formula: C22H12F2N4O2
Molecular Weight: 402.361
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901044-07-3 |
|---|---|
| Molecular Formula | C22H12F2N4O2 |
| Molecular Weight | 402.361 |
| IUPAC Name | 6,8-difluoro-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C22H12F2N4O2/c23-14-9-17-21(19(24)10-14)25-12-18-20(13-5-2-1-3-6-13)26-27(22(17)18)15-7-4-8-16(11-15)28(29)30/h1-12H |
| Standard InChI Key | DXAHXTGWUKRXNU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC(=CC=C5)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
Core Architecture and Substituent Analysis
The molecular framework of 6,8-difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline consists of three fused rings: a pyrazole (five-membered diunsaturated ring with two nitrogen atoms) annulated to a quinoline system (a bicyclic structure comprising a benzene ring fused to a pyridine). The pyrazole is attached at positions 4 and 3 of the quinoline, forming the pyrazolo[4,3-c]quinoline core . Key substituents include:
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Two fluorine atoms at positions 6 and 8 of the quinoline ring, enhancing electronegativity and influencing π-π stacking interactions.
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A 3-nitrophenyl group at position 1 of the pyrazole, introducing strong electron-withdrawing character.
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A phenyl group at position 3 of the pyrazole, contributing aromatic bulk and hydrophobic interactions.
The IUPAC name reflects this substitution pattern: 6,8-difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline.
Table 1: Comparative Molecular Properties of Pyrazoloquinoline Derivatives
Synthesis and Reactivity
Synthetic Routes to Pyrazoloquinoline Cores
The construction of pyrazolo[4,3-c]quinoline derivatives typically involves multi-component reactions (MCRs) or sequential cyclization strategies. A notable method from the literature employs a one-pot, three-component reaction using aldehydes, 5-aminopyrazoles, and β-ketoesters catalyzed by nanoporous acid catalysts like SBA-Pr-SO₃H . For the target compound, hypothetical steps could include:
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Formation of the quinoline core: Condensation of a substituted aniline with a β-ketoester derivative under acidic conditions.
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Pyrazole annulation: Reaction with a hydrazine derivative to form the pyrazole ring.
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Electrophilic substitution: Introduction of fluorine via halogenation (e.g., using Selectfluor®) and nitrophenyl/phenyl groups via Suzuki-Miyaura coupling .
Reactivity and Functionalization
The presence of fluorine and nitro groups renders the molecule susceptible to nucleophilic aromatic substitution (NAS) at electron-deficient positions. For example:
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The 3-nitrophenyl group could undergo reduction to an amine using H₂/Pd-C, enabling further derivatization.
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Fluorine atoms at positions 6 and 8 may participate in hydrogen bonding or serve as leaving groups in cross-coupling reactions .
Physicochemical Properties
Lipophilicity and Solubility
The logP value (octanol-water partition coefficient) of the target compound is estimated at ~5.9, comparable to analogs in Table 1 . This high lipophilicity suggests poor aqueous solubility, a common challenge in drug development. Strategies to improve solubility could include:
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Prodrug formation: Introducing ionizable groups (e.g., phosphate esters).
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Nanoformulation: Encapsulation in liposomes or polymeric nanoparticles .
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks include C-F stretches (~1100 cm⁻¹), NO₂ asymmetric stretches (~1520 cm⁻¹), and aromatic C=C vibrations (~1600 cm⁻¹) .
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NMR: The ¹H NMR spectrum would show distinct signals for the phenyl protons (δ 7.2–7.8 ppm) and quinoline protons (δ 8.1–8.9 ppm), with coupling patterns reflecting fluorine’s deshielding effects .
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